molecular formula C14H11N3O6 B5589090 (E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine

(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine

Cat. No.: B5589090
M. Wt: 317.25 g/mol
InChI Key: DOLQZNKXDOLURM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine is a synthetic organic compound characterized by the presence of a dinitrophenoxy group attached to a phenyl ring, which is further connected to a methoxymethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine typically involves the following steps:

    Nitration: The initial step involves the nitration of phenol to produce 2,4-dinitrophenol.

    Etherification: The 2,4-dinitrophenol is then reacted with 4-bromophenol in the presence of a base to form 4-(2,4-dinitrophenoxy)phenol.

    Formation of Methoxymethanimine: The final step involves the reaction of 4-(2,4-dinitrophenoxy)phenol with methoxymethylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, producing diamino derivatives.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are typically employed under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Production of diamino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine involves its interaction with specific molecular targets. The compound’s nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, affecting cellular pathways and leading to various biological effects. The phenoxy group may also interact with cellular proteins, modulating their activity and contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6/c1-22-15-9-10-2-5-12(6-3-10)23-14-7-4-11(16(18)19)8-13(14)17(20)21/h2-9H,1H3/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLQZNKXDOLURM-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.